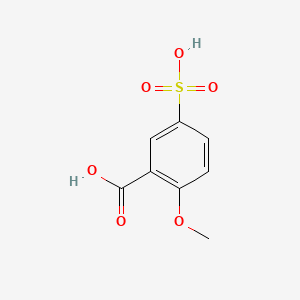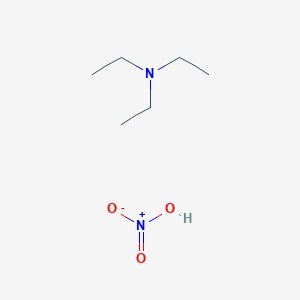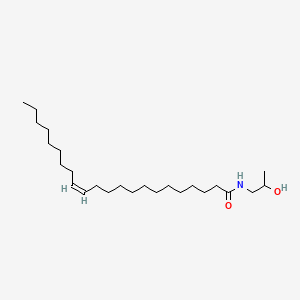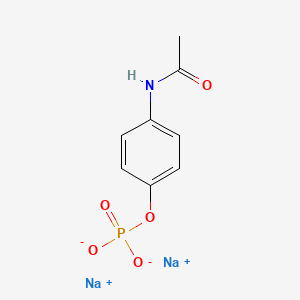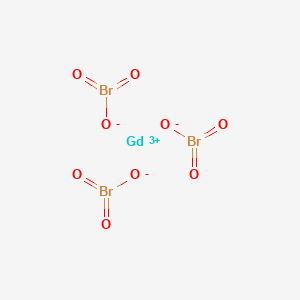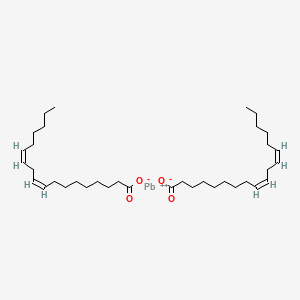
Lead dilinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead dilinoleate is a chemical compound with the molecular formula C36H62O4Pb. It is the lead(II) salt of dilinoleic acid, which is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is primarily used in industrial applications, particularly in the production of lubricants and coatings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead dilinoleate can be synthesized through the reaction of lead(II) acetate with dilinoleic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{Pb(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Pb(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents. This can lead to the formation of lead oxides and other degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of lead metal and linoleic acid derivatives.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions, forming new metal dilinoleates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Metal salts such as zinc chloride, copper sulfate.
Major Products Formed:
Oxidation: Lead oxides (PbO, PbO2) and oxidized linoleic acid derivatives.
Reduction: Lead metal and reduced linoleic acid derivatives.
Substitution: New metal dilinoleates (e.g., zinc dilinoleate, copper dilinoleate).
Scientific Research Applications
Lead dilinoleate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity and its impact on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its heavy metal content.
Industry: Widely used in the production of lubricants, coatings, and as a stabilizer in plastics and rubber.
Mechanism of Action
The mechanism by which lead dilinoleate exerts its effects is primarily through its interaction with cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The molecular targets include thiol groups in proteins, which are particularly susceptible to lead binding.
Comparison with Similar Compounds
Lead Stearate: Another lead salt of a fatty acid, used in similar applications but with different physical properties.
Lead Oleate: Similar to lead dilinoleate but derived from oleic acid, with distinct chemical and physical characteristics.
Zinc Dilinoleate: A non-toxic alternative to this compound, used in similar industrial applications.
Uniqueness: this compound is unique due to its specific combination of lead and dilinoleic acid, which imparts distinct chemical properties such as high thermal stability and specific reactivity patterns. Its applications in industrial settings are driven by these unique properties, making it a valuable compound in various manufacturing processes.
Properties
CAS No. |
33627-12-2 |
|---|---|
Molecular Formula |
C36H62O4Pb |
Molecular Weight |
766 g/mol |
IUPAC Name |
lead(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
DGTMIDXVFLADCI-GRVYQHKQSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




